molecular formula C18H13O2P B14754791 10-Phenylphenoxaphosphine 10-oxide CAS No. 1091-27-6

10-Phenylphenoxaphosphine 10-oxide

Katalognummer: B14754791
CAS-Nummer: 1091-27-6
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: XTSYWNMFJLRCLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Phenylphenoxaphosphine 10-oxide is an organophosphorus compound characterized by a phenyl group attached to a phenoxaphosphine oxide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenylphenoxaphosphine 10-oxide typically involves the reaction of phenyl ether with n-butyl-lithium followed by the addition of phenylphosphonous dichloride. This one-step process yields the desired compound with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

10-Phenylphenoxaphosphine 10-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide to its corresponding phosphine.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phenoxaphosphine oxides.

Wissenschaftliche Forschungsanwendungen

10-Phenylphenoxaphosphine 10-oxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 10-Phenylphenoxaphosphine 10-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-Phenylphenoxaphosphine 10-oxide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

1091-27-6

Molekularformel

C18H13O2P

Molekulargewicht

292.3 g/mol

IUPAC-Name

10-phenylphenoxaphosphinine 10-oxide

InChI

InChI=1S/C18H13O2P/c19-21(14-8-2-1-3-9-14)17-12-6-4-10-15(17)20-16-11-5-7-13-18(16)21/h1-13H

InChI-Schlüssel

XTSYWNMFJLRCLW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3OC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.